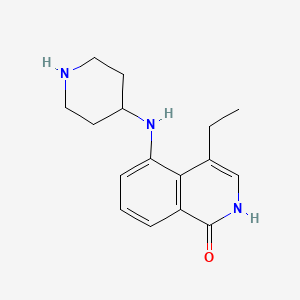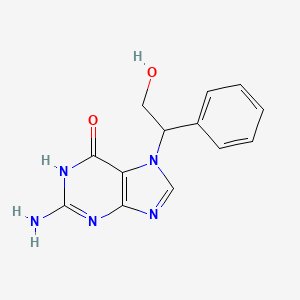
4-Ethyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-ona, 4-etil-5-(piperidin-4-ilamino)isoquinolina es un compuesto orgánico sintético que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están relacionados estructuralmente con la quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1(2H)-ona, 4-etil-5-(piperidin-4-ilamino)isoquinolina típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye:
Formación del núcleo de isoquinolina: Esto se puede lograr mediante la reacción de Pomeranz-Fritsch, donde el benzaldehído reacciona con un dietil acetal de aminoacetaldehído en presencia de un catalizador ácido.
Introducción del grupo piperidina: El grupo piperidina se puede introducir mediante reacciones de sustitución nucleofílica, donde un derivado de piperidina adecuado reacciona con el núcleo de isoquinolina.
Etilación: El grupo etilo se puede introducir mediante reacciones de alquilación utilizando haluros de etilo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en el rendimiento, la pureza y la rentabilidad. Los catalizadores, los solventes y las condiciones de reacción se seleccionan cuidadosamente para maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica y electrófila, dependiendo de los grupos funcionales presentes en el anillo de isoquinolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo para reacciones de alquilación, a menudo en presencia de una base como hidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede conducir a compuestos de isoquinolina parcialmente o totalmente reducidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades farmacológicas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la fabricación química.
Mecanismo De Acción
El mecanismo de acción de 1(2H)-ona, 4-etil-5-(piperidin-4-ilamino)isoquinolina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Isoquinolina: El compuesto madre, que carece de los grupos etilo y piperidina.
Quinolina: Un compuesto estructuralmente relacionado con un átomo de nitrógeno en una posición diferente.
Derivados de piperidina: Compuestos que contienen el grupo piperidina, que pueden tener diferentes sustituyentes.
Unicidad
1(2H)-ona, 4-etil-5-(piperidin-4-ilamino)isoquinolina es única debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados de isoquinolina.
Propiedades
Número CAS |
651309-10-3 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
4-ethyl-5-(piperidin-4-ylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H21N3O/c1-2-11-10-18-16(20)13-4-3-5-14(15(11)13)19-12-6-8-17-9-7-12/h3-5,10,12,17,19H,2,6-9H2,1H3,(H,18,20) |
Clave InChI |
IOLWXZRHPGRPDM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC(=O)C2=C1C(=CC=C2)NC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)




![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)



![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

